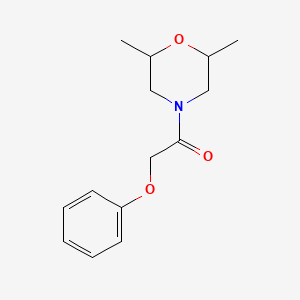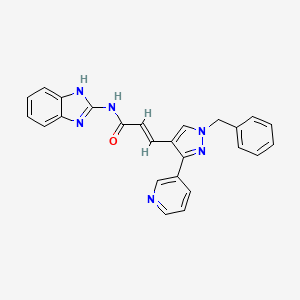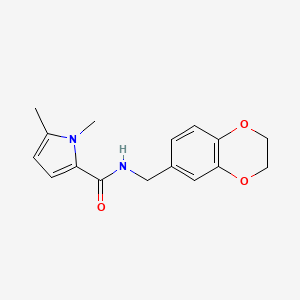
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a white crystalline powder with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol.
作用機序
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the progression of certain diseases. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease, and tyrosinase, which is involved in the progression of melanoma.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles.
実験室実験の利点と制限
One of the main advantages of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is its ability to be easily synthesized in a laboratory setting. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is also relatively stable and can be stored for extended periods without significant degradation. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be difficult to purify, and its solubility in certain solvents can be limited. Additionally, the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several areas of future research that could be explored with regards to 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. One potential direction is the development of new synthetic methods for 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone that could improve its purity and yield. Another potential direction is the investigation of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone's potential applications in the field of catalysis, as it has shown promise as a stable and effective catalyst. Additionally, further research could be conducted to elucidate the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, which could lead to the development of more optimized applications in medicinal chemistry and materials science.
合成法
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be synthesized through the reaction of 2-phenoxyethanone with 2,6-dimethylmorpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which undergoes further reaction to yield 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a drug delivery agent, as it can be easily functionalized to target specific tissues or cells.
In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a catalyst in various chemical reactions, due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12(2)18-11)14(16)10-17-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMUVIPGHLMIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)